ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

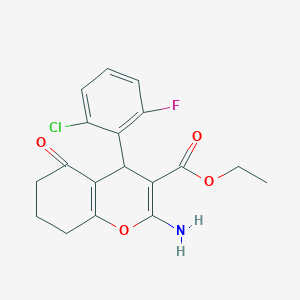

Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a bicyclic chromene derivative featuring a partially saturated pyran ring fused to a benzene moiety. Its structure includes a ketone group at position 5, an ethyl ester at position 3, and a 2-chloro-6-fluorophenyl substituent at position 4 (Figure 1). The amino group at position 2 and the ketone/ester functionalities enable hydrogen bonding, influencing its physicochemical properties and crystallinity . This compound belongs to the chromene class, which is studied for applications in medicinal chemistry and materials science due to its rigid scaffold and tunable electronic properties.

Properties

IUPAC Name |

ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO4/c1-2-24-18(23)16-15(13-9(19)5-3-6-10(13)20)14-11(22)7-4-8-12(14)25-17(16)21/h3,5-6,15H,2,4,7-8,21H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNSMLMTNLXMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)F)C(=O)CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known by its CAS number 317842-19-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H15ClFNO5

- Molecular Weight : 415.8 g/mol

- CAS Number : 317842-19-6

The compound's structure includes a chromene moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its efficacy against several cancer cell lines.

Case Studies

- Cytotoxicity Assays :

- A study evaluated the compound against five human cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG2 (liver cancer).

- The compound showed significant cytotoxic effects with IC50 values ranging from 2.4 µg/mL to 3.2 µg/mL for PC-3 and A549 cell lines, respectively, outperforming standard chemotherapeutics like Vinblastine and Colchicine .

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | Not specified | Vinblastine: 2.3 |

| HCT-116 | Not specified | Colchicine: 9.6 |

| PC-3 | 2.4 ± 0.1 | Colchicine: 21.3 |

| A549 | 3.2 ± 0.1 | Vinblastine: 3.78 |

| HepG2 | Not specified | Not applicable |

- Kinase Inhibition :

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Kinases : By inhibiting key kinases such as EGFR and VEGFR-2, the compound may disrupt signaling pathways critical for tumor growth and angiogenesis.

- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines suggest that the compound may induce apoptosis through various intracellular signaling cascades.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chromene Derivatives

Chromene derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds.

Substituent Effects and Electronic Properties

- Target Compound : The 2-chloro-6-fluorophenyl group introduces electron-withdrawing effects via Cl and F atoms, enhancing the electrophilicity of the chromene core. This may increase reactivity in nucleophilic additions or cycloadditions .

- Ethyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (): The 4-methoxy and trifluoroethoxymethyl groups create a mixed electronic profile—methoxy is electron-donating, while trifluoroethoxy is strongly electron-withdrawing. This combination may lead to unique charge distribution and solubility characteristics .

Hydrogen Bonding and Crystal Packing

- The target compound’s amino (-NH2) and ketone (-C=O) groups facilitate intermolecular hydrogen bonds, promoting dense crystal packing. Such interactions are critical for stability and melting point elevation .

Ring Conformation and Puckering

- The tetrahydrochromene ring in the target compound adopts a puckered conformation to relieve steric strain. Cremer-Pople parameters (e.g., puckering amplitude $ q $) can quantify this distortion, influencing solubility and bioavailability .

- Bulky substituents in the analog may exacerbate ring puckering, altering conformational flexibility and interaction with biological targets .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.